2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The pyrazolone ring can be synthesized through a Knoevenagel condensation reaction involving appropriate precursors . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Dess-Martin periodinane (DMP) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce specific functional groups.
Substitution: It can undergo substitution reactions, particularly at the benzothiazole ring, using electrophilic or nucleophilic reagents.
Common reagents used in these reactions include acids, bases, and oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its function.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrazolone-based molecules. For example:
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: These compounds also exhibit significant biological activity and are used as antibacterial agents.
Benzoxazoles: These are structurally similar but contain an oxygen atom instead of sulfur in the heterocyclic ring.
The uniqueness of 2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one lies in its trifluoromethyl group, which enhances its biological activity and stability.
Properties
Molecular Formula |
C19H15F3N4O2S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-(furan-2-ylmethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H15F3N4O2S/c1-2-12(23-10-11-6-5-9-28-11)15-16(19(20,21)22)25-26(17(15)27)18-24-13-7-3-4-8-14(13)29-18/h3-9,25H,2,10H2,1H3 |
InChI Key |
RTYHKRYVNGNEHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCC1=CC=CO1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.